molecular formula C17H16N2O4S B8503358 methyl 4-amino-3-(3-methoxyphenyl)-2-methyl-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylate

methyl 4-amino-3-(3-methoxyphenyl)-2-methyl-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylate

Cat. No.: B8503358
M. Wt: 344.4 g/mol
InChI Key: XHTACRSKMHYVHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 4-amino-3-(3-methoxyphenyl)-2-methyl-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylate is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-3-(3-methoxyphenyl)-2-methyl-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents such as ammonia or amines.

    Methoxylation: The methoxy group is typically introduced through methylation reactions using reagents like methyl iodide in the presence of a base.

    Carboxylation: The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide under high pressure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

methyl 4-amino-3-(3-methoxyphenyl)-2-methyl-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methyl iodide in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

methyl 4-amino-3-(3-methoxyphenyl)-2-methyl-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 4-amino-3-(3-methoxyphenyl)-2-methyl-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-2-methyl-3-phenyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate: Lacks the methoxy group, which may affect its biological activity.

    Methyl 4-amino-2-methyl-3-[3-(hydroxy)phenyl]-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.

Uniqueness

The presence of the methoxy group in methyl 4-amino-3-(3-methoxyphenyl)-2-methyl-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylate distinguishes it from similar compounds. This functional group can influence the compound’s solubility, reactivity, and biological activity, making it a unique and valuable molecule for research and development.

Properties

Molecular Formula

C17H16N2O4S

Molecular Weight

344.4 g/mol

IUPAC Name

methyl 4-amino-3-(3-methoxyphenyl)-2-methyl-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C17H16N2O4S/c1-8-11(9-5-4-6-10(7-9)22-2)12-14(18)13(17(21)23-3)15(20)19-16(12)24-8/h4-7H,1-3H3,(H3,18,19,20)

InChI Key

XHTACRSKMHYVHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)NC(=O)C(=C2N)C(=O)OC)C3=CC(=CC=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-amino-5-methyl-4-[3-(methyloxy)phenyl]-3-thiophene carbonitrile (Description 3) (2.80 g, 11.46 mmol) in toluene (75 mL) was added dimethyl malonate (1.31 mL, 11.46 mmol) and SnCl4 (2.68 mL, 22.92 mmol). The reaction mixture was then refluxed under nitrogen for ca. 2 h. The reaction mixture was then cooled to RT and concentrated in vacuo. The residue was partitioned between water and ethyl acetate (ca. 150 mL each) and the organic layer separated and washed with water (ca. 100 mL). The combined aqueous layer was re-extracted with ethyl acetate (ca. 100 mL). All organic layers were combined and passed through a phase separator and the mixture concentrated in vacuo. The residue was purified by normal phase chromatography, eluting with a gradient of 0-60% ethyl acetate in DCM followed by 0-20% MeOH in DCM, to afford the title compound (1.62 g). LCMS (A) m/z: 343 [M−1]−, Rt 1.18 min (acidic).
Name
2-amino-5-methyl-4-[3-(methyloxy)phenyl]-3-thiophene carbonitrile
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
1.31 mL
Type
reactant
Reaction Step One
Name
SnCl4
Quantity
2.68 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.